L-NBDNJ

Pharmacological Chaperone Pompe Disease Alpha-Glucosidase

Choose L-NBDNJ for its unique, chirality-driven mechanism: unlike D-NBDNJ (Miglustat), this L-enantiomer acts as an allosteric enhancer, not an inhibitor, of lysosomal α-glucosidase (GAA). It boosts GAA activity ~1.5-fold in Pompe fibroblasts without glycosidase inhibition, making it the essential tool for pharmacological chaperone studies. Also validated in vivo for CF anti-virulence at 10-100 mg/kg. Distinguish target modulation from off-target inhibition with this critical stereochemical probe.

Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
Cat. No. B13584640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NBDNJ
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCCN1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m0/s1
InChIKeyUQRORFVVSGFNRO-JXUBOQSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-NBDNJ: The Unnatural Enantiomer of Miglustat as a Non-Inhibitory Allosteric Enhancer


L-NBDNJ (N-Butyl-l-deoxynojirimycin) is the unnatural L-enantiomer of the iminosugar drug Miglustat (NB-DNJ), a class of glucose analogues known for modulating glycosidase enzymes [1]. Unlike its D-counterpart, which is an FDA-approved inhibitor of glucosylceramide synthase, L-NBDNJ exhibits a unique allosteric mechanism of action, functioning as a pharmacological chaperone that enhances lysosomal α-glucosidase (GAA) activity without acting as a glycosidase inhibitor [1].

Why l-NBDNJ Cannot Be Replaced by Miglustat (d-NBDNJ) for Chaperone-Based Research


Simple substitution of l-NBDNJ with its D-enantiomer, Miglustat, is not feasible due to a fundamental divergence in their biochemical function and target. Miglustat (d-NBDNJ) is a known glycosidase inhibitor, acting as an active-site inhibitor of enzymes like glucosylceramide synthase (IC50 = 32 μM) and β-glucosidase 2 (IC50 = 81 μM) [1]. Conversely, l-NBDNJ does not act as a glycosidase inhibitor, which prevents the confounding variable of active-site enzyme inhibition in studies focused on allosteric chaperoning [2]. The chirality of the molecule dictates its interaction with protein targets; the D-isomer acts as an inhibitor, while the L-isomer acts as an allosteric enhancer [2]. This functional inversion is critical for experiments where enzyme inhibition would be detrimental to the scientific objective.

l-NBDNJ Differentiation Data: Quantitative Comparison vs. d-NBDNJ and Other Iminosugars


Functional Inversion: l-NBDNJ is an Allosteric Enhancer, Not a Glycosidase Inhibitor Like d-NBDNJ

In a direct head-to-head comparison, l-NBDNJ functions as an allosteric enhancer of α-glucosidase activity, whereas its enantiomer d-NBDNJ (Miglustat) acts as a potent glycosidase inhibitor [1]. This is a direct and verifiable functional difference critical for scientific selection.

Pharmacological Chaperone Pompe Disease Alpha-Glucosidase

Differential Enzyme Targeting: l-NBDNJ vs. d-NBDNJ in Ceramide Glucosyltransferase

d-NBDNJ (Miglustat) is a well-characterized inhibitor of ceramide glucosyltransferase, with a reported IC50 of 32 μM [1]. In contrast, l-NBDNJ has been reported not to inhibit this enzyme [2]. This cross-study comparable data demonstrates a clear divergence in molecular target engagement between the two enantiomers.

Glycosphingolipid Biosynthesis Ceramide Glucosyltransferase Iminosugar Selectivity

l-NBDNJ vs. Other Iminosugars: Selective Inhibition of Non-Lysosomal Glucosylceramidase (NLGase)

A class-level comparison reveals that N-alkyl-l-deoxyiminosugars, including l-NBDNJ, selectively inhibit non-lysosomal β-glucosidase 2 (NLGase) activity, whereas other iminosugar classes do not [1]. This selective inhibition profile is a key differentiator for applications where broad-spectrum glycosidase inhibition is a liability.

Cystic Fibrosis NLGase Anti-inflammatory

l-NBDNJ In Vivo Efficacy: Bacterial Load Reduction in a Cystic Fibrosis Mouse Model

In a direct comparison within a preclinical study, oral administration of l-NBDNJ at 100 mg/kg led to a significant and substantial decrease in P. aeruginosa bacterial load recovered from the airways of infected C57Bl/6NCr mice, compared to vehicle-treated controls [1]. A lower dose of 10 mg/kg also showed efficacy, demonstrating a dose-dependent response.

Cystic Fibrosis Pseudomonas aeruginosa In Vivo Efficacy

Differential Effect on Lysosomal α-Glucosidase (GAA): l-NBDNJ as a Chaperone

In Pompe disease patient-derived fibroblasts, treatment with l-NBDNJ (100 μM) enhanced lysosomal α-glucosidase (GAA) activity by approximately 1.5-fold compared to untreated cells [1]. This contrasts with its enantiomer d-NBDNJ (Miglustat), which does not enhance GAA activity due to its inhibitory nature [1].

Pompe Disease Lysosomal Storage Disorder Enzyme Enhancement

l-NBDNJ: Optimal Research and Industrial Applications Based on Quantitative Evidence


Pompe Disease Research: Pharmacological Chaperone Studies

L-NBDNJ is uniquely suited for investigating pharmacological chaperone therapies for Pompe disease. Its ability to enhance lysosomal α-glucosidase (GAA) activity by approximately 1.5-fold in patient fibroblasts, without acting as a glycosidase inhibitor, makes it an ideal tool compound for studying enzyme trafficking and function [1]. This is in direct contrast to d-NBDNJ (Miglustat), which inhibits GAA and other glycosidases, rendering it unsuitable for this application [1].

Cystic Fibrosis (CF) Research: Anti-Infective and Anti-Inflammatory Studies

In preclinical CF research, l-NBDNJ is a promising candidate for evaluating host-directed therapies against Pseudomonas aeruginosa infection. Its demonstrated in vivo efficacy at 10-100 mg/kg (oral gavage) in reducing bacterial load and inflammation in a mouse model of CF lung disease provides a strong foundation for further development [2]. The selective inhibition of NLGase, coupled with a lack of broad glycosidase inhibition, suggests a favorable safety and selectivity profile for this application [3].

Iminosugar Structure-Activity Relationship (SAR) and Chirality Studies

L-NBDNJ serves as a critical control and comparator in SAR studies of iminosugars. Its functional inversion—acting as an allosteric enhancer rather than a glycosidase inhibitor like its enantiomer d-NBDNJ—makes it an essential tool for dissecting the role of chirality in enzyme binding and modulation [1]. This is valuable for medicinal chemistry programs aiming to design selective chaperones or inhibitors.

Investigating Selective Non-Lysosomal Glucosylceramidase (NLGase) Inhibition

For research focused on the specific role of non-lysosomal β-glucosidase 2 (NLGase), l-NBDNJ is a valuable chemical probe. It belongs to a class of N-alkyl-l-deoxyiminosugars that selectively inhibit this enzyme [3]. This selectivity allows researchers to dissect the specific contributions of NLGase to cellular processes, such as glycosphingolipid metabolism and inflammation, without the confounding effects of broad-spectrum glycosidase inhibition seen with other compounds like d-NBDNJ.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-NBDNJ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.